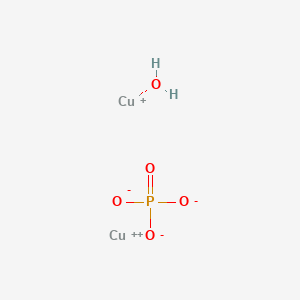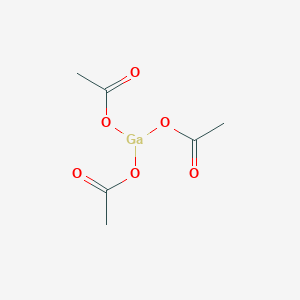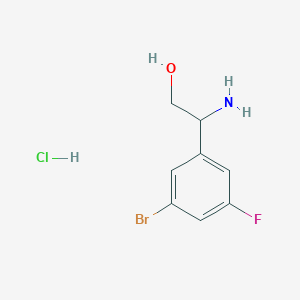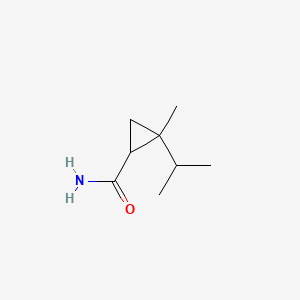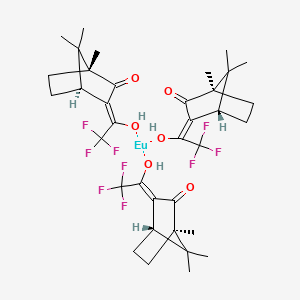
(+)-Eu(tfc)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Eu(tfc)3, also known as tris(3-trifluoroacetylcamphorato)europium(III), is a coordination compound of europium. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications. The compound consists of a europium ion coordinated with three trifluoroacetylcamphorate ligands, which contribute to its stability and luminescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Eu(tfc)3 typically involves the reaction of europium chloride with 3-trifluoroacetylcamphor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction conditions include:
Temperature: Room temperature to reflux conditions
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
The reaction proceeds as follows:
EuCl3+3C10H13F3O2→Eu(C10H13F3O2)3+3NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(+)-Eu(tfc)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium(IV) complexes.
Reduction: Reduction reactions can convert europium(III) to europium(II) complexes.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylcamphorate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Various ligands such as phosphines or amines
Major Products Formed
Oxidation: Europium(IV) complexes
Reduction: Europium(II) complexes
Substitution: New europium complexes with different ligands
Scientific Research Applications
(+)-Eu(tfc)3 has a wide range of applications in scientific research, including:
Chemistry: Used as a luminescent probe in various chemical analyses and reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the development of luminescent materials and devices, such as light-emitting diodes (LEDs) and display technologies.
Mechanism of Action
The luminescent properties of (+)-Eu(tfc)3 are primarily due to the europium ion’s ability to absorb and emit light. The trifluoroacetylcamphorate ligands enhance the europium ion’s luminescence by transferring energy to the europium ion through a process known as ligand-to-metal charge transfer (LMCT). This process involves the excitation of the ligand, followed by energy transfer to the europium ion, resulting in the emission of light.
Comparison with Similar Compounds
(+)-Eu(tfc)3 can be compared with other europium complexes such as:
- Tris(dipivaloylmethanato)europium(III)
- Tris(thenoyltrifluoroacetonato)europium(III)
- Tris(acetylacetonato)europium(III)
These compounds also exhibit luminescent properties but differ in their ligand structures and luminescence efficiency. This compound is unique due to its trifluoroacetylcamphorate ligands, which provide enhanced stability and luminescence compared to other europium complexes.
Properties
Molecular Formula |
C36H45EuF9O6 |
|---|---|
Molecular Weight |
896.7 g/mol |
IUPAC Name |
europium;(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C12H15F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |
InChI Key |
YXJPWWGLCOPUGI-KDMOJBFPSA-N |
Isomeric SMILES |
C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Eu] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


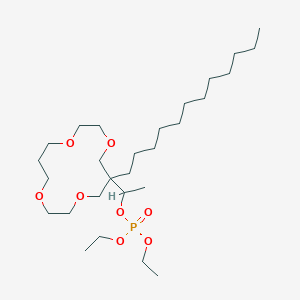

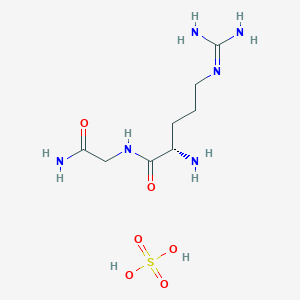
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
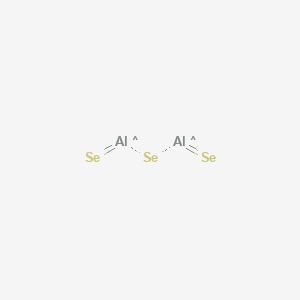
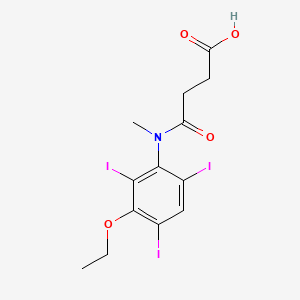
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
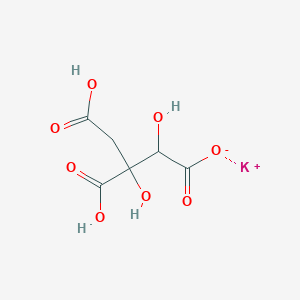
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
